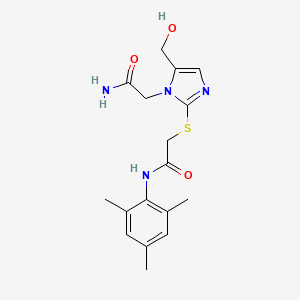![molecular formula C16H15N5O3 B14974000 2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide CAS No. 883294-45-9](/img/structure/B14974000.png)
2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazole derivatives is through the reaction of sodium azide with nitriles under acidic conditions . The benzamide moiety can be introduced through a coupling reaction using appropriate amines and acid chlorides in the presence of coupling agents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazolium salts, while substitution reactions can yield a variety of functionalized benzamides .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide: Exhibits antimicrobial activity.
2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives: Known for their xanthine oxidase inhibitory potency.
Uniqueness
2,6-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and the tetrazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
883294-45-9 |
|---|---|
Molekularformel |
C16H15N5O3 |
Molekulargewicht |
325.32 g/mol |
IUPAC-Name |
2,6-dimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-7-4-8-14(24-2)15(13)16(22)18-11-5-3-6-12(9-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI-Schlüssel |
VRVIHJUEWZIYSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Löslichkeit |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


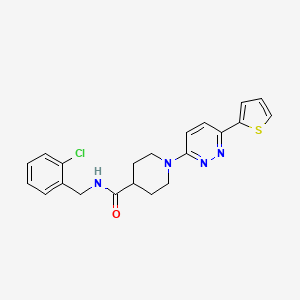
![N-(4-methylbenzyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14973922.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14973926.png)
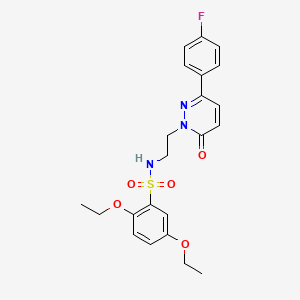
![N-(4-bromo-3-methylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide](/img/structure/B14973937.png)
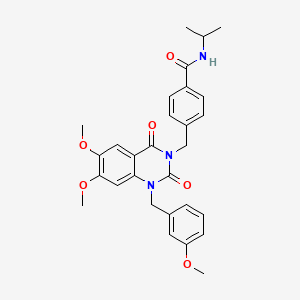
![N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B14973949.png)
![3-(4-chlorophenyl)-5-methyl-9-(3-methylbutyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B14973970.png)
![N-(2,5-difluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973987.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B14973989.png)
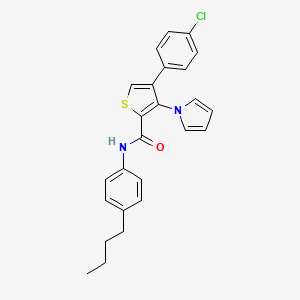
![N-(3,4-difluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B14974013.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B14974014.png)
